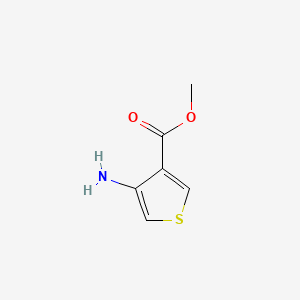

Methyl 4-aminothiophene-3-carboxylate

Description

Significance of the Thiophene (B33073) Heterocycle in Chemical Synthesis and Biological Sciences

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in medicinal chemistry and material science. nih.govresearchgate.net Discovered in 1882 by Viktor Meyer as a contaminant in benzene (B151609), thiophene and its derivatives are now recognized for their wide-ranging biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govresearchgate.netganeshremedies.com The thiophene moiety is considered a "privileged scaffold" because its structure is a bioisostere of the phenyl ring, meaning it can often replace a benzene ring in a biologically active compound without loss of activity. researchgate.net This property, along with the sulfur atom's ability to form additional hydrogen bonds, enhances drug-receptor interactions. synquestlabs.com Thiophenes are key components in numerous FDA-approved drugs and are used as building blocks for creating large libraries of compounds for drug discovery. synquestlabs.comwikipedia.org

Historical Context and Evolution of Aminothiophene Chemistry

The field of aminothiophene chemistry was significantly advanced by the discovery of the Gewald reaction in 1966 by German chemist Karl Gewald. arkat-usa.orgnih.gov This multicomponent reaction provides a versatile and straightforward method for synthesizing polysubstituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile (like a cyanoester), and elemental sulfur in the presence of a base. arkat-usa.orgmdpi.com The reaction typically proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization. arkat-usa.org

The simplicity, mild reaction conditions, and availability of starting materials have made the Gewald reaction a cornerstone for producing a vast array of aminothiophene derivatives. nih.govnih.gov Over the years, numerous modifications have been developed, including the use of microwave irradiation and mechanochemistry to improve yields and reaction times, further broadening the scope and utility of this important transformation. arkat-usa.orgnih.gov This has allowed for the synthesis of diverse aminothiophenes that serve as crucial intermediates in the pharmaceutical and dye industries. prepchem.comsigmaaldrich.com

Overview of Current Research Trajectories for Methyl 4-aminothiophene-3-carboxylate

While specific research on this compound is limited, the research trajectories for its class of compounds—aminothiophene carboxylates—are well-established. These molecules are highly valued as intermediates for constructing more complex heterocyclic systems.

A primary area of investigation is their use in the synthesis of fused heterocycles, particularly thienopyrimidines. researchgate.netwikipedia.org Thienopyrimidines are formed by constructing a pyrimidine (B1678525) ring onto the thiophene core and exhibit a wide range of biological activities. wikipedia.org For instance, isomers like methyl 2-aminothiophene-3-carboxylate and other aminothiophenes are readily cyclized with reagents like formamide (B127407) to produce thieno[2,3-d]pyrimidin-4(3H)-one derivatives. researchgate.netavantorsciences.com Similarly, this compound is a logical precursor for the synthesis of the corresponding thieno[3,4-d]pyrimidine (B1628787) scaffold.

Another significant research direction is the functionalization of the thiophene ring through C-H activation/arylation reactions. Research on the closely related methyl 3-amino-4-methylthiophene-2-carboxylate has demonstrated that the thiophene ring can be directly arylated to introduce new substituents, creating novel derivatives with potentially enhanced biological or material properties. ganeshremedies.com This highlights a probable and valuable research avenue for this compound, allowing for the generation of diverse molecular structures for screening in drug discovery and materials science.

Interactive Data Table: Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 69363-85-5 | sigmaaldrich.comsynquestlabs.com |

| Molecular Formula | C₆H₇NO₂S | sigmaaldrich.comsynquestlabs.com |

| Molecular Weight | 157.19 g/mol | synquestlabs.com |

| Physical Form | Solid | sigmaaldrich.com |

| Melting Point | 35-38 °C | |

| IUPAC Name | This compound | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-aminothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-9-6(8)4-2-10-3-5(4)7/h2-3H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUFZZXCVOFBHLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380588 | |

| Record name | methyl 4-aminothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69363-85-5 | |

| Record name | methyl 4-aminothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 4-AMINOTHIOPHENE-3-CARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations for Methyl 4 Aminothiophene 3 Carboxylate

Established Synthetic Routes to the Core Structure

The formation of the 4-aminothiophene scaffold is achieved through several key methodologies, including classical cyclization reactions and pathways starting from functionalized tetrahydrothiophene (B86538) precursors.

Cyclization Reactions for Thiophene (B33073) Ring Formation

The Gewald reaction is a cornerstone in thiophene synthesis, traditionally yielding 2-aminothiophene derivatives. researchgate.net This multicomponent reaction typically involves the condensation of a carbonyl compound with an α-cyano ester (or other active methylene (B1212753) compound) and elemental sulfur in the presence of a base. researchgate.netsciforum.net The reaction proceeds via a Knoevenagel condensation, followed by the addition of sulfur and subsequent Thorpe-Ziegler cyclization. researchgate.net While the classic Gewald reaction primarily produces 2-aminothiophenes, modifications to the substrates and conditions can influence the regioselectivity of the final product. researchgate.netbeilstein-journals.org

Strategies Utilizing Methyl 4-oxotetrahydrothiophene-3-carboxylate as a Precursor

A significant pathway to obtaining 3-aminothiophene derivatives involves using a pre-formed ring system, specifically a 3-oxotetrahydrothiophene. For the synthesis of Methyl 4-aminothiophene-3-carboxylate, the corresponding precursor is Methyl 4-oxotetrahydrothiophene-3-carboxylate. google.com A patented one-step process describes the conversion of this 3-oxotetrahydrothiophene into the corresponding 3-aminothiophene. google.com

The process involves reacting the 3-oxotetrahydrothiophene with an acid-addition salt of hydroxylamine (B1172632), such as hydroxylamine hydrochloride, in a polar, inert solvent like acetonitrile (B52724). google.com The reaction is conducted at elevated temperatures, typically at reflux, for several hours. This method avoids the need for a base and proceeds directly to the aminothiophene product. For instance, reacting 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene with hydroxylamine hydrochloride in boiling acetonitrile for 5 hours yielded Methyl 3-amino-4-methylthiophene-2-carboxylate. google.com A similar approach using 2-Methoxycarbonyl-3-oxotetrahydrothiophene produced Methyl 3-aminothiophene-2-carboxylate in 73% yield. google.com Another documented synthesis achieved a 96.5% yield of Methyl 3-amino-4-methyl-2-thiophenecarboxylate from 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene using hydroxylamine hydrochloride in the presence of ferric chloride and cyanuric chloride in dimethylformamide. chemicalbook.com

| Precursor | Reagents | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 2-Methoxycarbonyl-3-oxotetrahydrothiophene | Hydroxylamine hydrochloride | Acetonitrile | Reflux, 1.5 hours | Methyl 3-aminothiophene-2-carboxylate | 73% |

| 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene | Hydroxylamine hydrochloride | Acetonitrile | Reflux, 5 hours | Methyl 3-amino-4-methylthiophene-2-carboxylate | N/A |

Modified Gewald Reaction Conditions for 4-Aminothiophene Isomers

The standard Gewald reaction, which condenses a carbonyl compound, an active methylene nitrile, and sulfur, typically yields 2-aminothiophenes. beilstein-journals.orgnih.gov However, modifications in the reaction substrates can lead to different isomers. Research has shown that the substitution pattern on the nitrile precursor is a determining factor in the reaction's outcome. beilstein-journals.orgcam.ac.uk For example, using 1,4-dithiane-2,5-diol (B140307) as an aldehyde precursor in a modified Gewald reaction with nitriles that have an α-methylene group leads to the formation of 2-aminothiophenes. beilstein-journals.orgscilit.com Conversely, if the α-carbon of the nitrile is a methine (i.e., it bears an alkyl or aryl substituent), the reaction can selectively produce thiazoles instead of thiophenes. beilstein-journals.org The formation of 4-aminothiophene isomers specifically through modified Gewald conditions is less commonly reported, with the pathway often favoring the 2-amino isomer. The synthesis of 4-aminothiophenes generally relies on alternative strategies, such as those starting from pre-functionalized precursors like Methyl 4-oxotetrahydrothiophene-3-carboxylate.

Advanced Functionalization and Derivatization Strategies

The amino group of this compound is a key site for further molecular elaboration, allowing for the construction of more complex heterocyclic systems.

Reactions Involving the Amino Group

The amino group of aminothiophene carboxylates readily undergoes acylation with reagents such as acid chlorides. This reaction serves as a crucial step in the synthesis of various fused heterocyclic systems, particularly thieno[3,2-d]pyrimidines. In a related example, the acylation of a 3-amino-4-(4-t-butoxycarbonylphenyl)thiophene-2-carboxamide intermediate was achieved using an acid chloride in the presence of indium(III) fluoride (B91410) (InF₃) as a catalyst in acetonitrile at room temperature. researchgate.net This acylated intermediate was then subjected to cyclization to form the thieno[3,2-d]pyrimidin-4(3H)-one core. researchgate.net This demonstrates a standard and effective method for functionalizing the amino group, paving the way for creating a diverse range of derivatives.

| Reaction Step | Reagent/Catalyst | Solvent | Temperature |

|---|---|---|---|

| N-Acylation | Acid chloride, InF₃ | CH₃CN | Room Temperature |

Transformations of the Ester Group

The methyl ester functionality offers another handle for chemical modification, allowing for its conversion into other important functional groups like carboxylic acids, hydrazides, and alcohols.

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 4-aminothiophene-3-carboxylic acid. This reaction is typically carried out under basic conditions through a process called saponification. Treatment with a base like sodium hydroxide (B78521) in an aqueous or alcoholic solvent attacks the ester's carbonyl carbon. This is followed by an acidification step (e.g., with HCl) to protonate the resulting carboxylate salt and yield the free carboxylic acid.

This hydrolysis is a key step in the synthesis of more complex molecules. For instance, the saponification of related 3-aminothiophene-2-carboxylates is the first step in a one-pot synthesis of thieno[3,2-b]indoles. researchgate.net

The reaction of this compound with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂) leads to the formation of 4-aminothiophene-3-carbohydrazide. This transformation, known as hydrazinolysis, involves the nucleophilic substitution of the methoxy (B1213986) group of the ester by the hydrazine molecule.

The standard procedure involves heating the ester with hydrazine hydrate, often in a solvent like ethanol (B145695) or methanol. researchgate.netmdpi.com The resulting carbohydrazide (B1668358) is a valuable intermediate for synthesizing various heterocyclic compounds, such as pyrazoles and triazoles, due to the presence of the reactive -CONHNH₂ moiety. The reaction of esters with hydrazine is a common and efficient method for preparing hydrazides. mdpi.com In some cases, the hydrazide product may be less soluble in the reaction solvent than the starting materials, allowing for easy isolation by filtration. researchgate.net

The ester group can be reduced to a primary alcohol, yielding (4-aminothiophen-3-yl)methanol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. byjus.commasterorganicchemistry.com The reaction is usually conducted in an anhydrous aprotic solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the ester's carbonyl carbon. This initially forms an aldehyde, which is immediately further reduced to the primary alcohol. masterorganicchemistry.comyoutube.com A subsequent aqueous workup is necessary to quench the excess reagent and protonate the resulting alkoxide. byjus.com

Alternatively, catalytic hydrogenation can be used to reduce esters to alcohols. While historically requiring harsh conditions (high pressure and temperature), modern homogeneous catalysts, such as specific manganese complexes, can perform these reductions under milder conditions. acsgcipr.orgnih.gov

Electrophilic Substitution Reactions on the Thiophene Ring

The thiophene ring is aromatic and can undergo electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The positions on the ring most susceptible to attack are influenced by the existing amino and ester substituents. The amino group is a powerful activating group and directs electrophiles to the ortho and para positions. wikipedia.org In the case of this compound, the C2 and C5 positions are activated.

A key example of this reactivity is the palladium-catalyzed direct C-H arylation, which allows for the formation of a carbon-carbon bond at the C2 or C5 position. researchgate.net This reaction couples the aminothiophene derivative with an aryl halide. The choice of reaction conditions, particularly the base, is critical. Using a base like potassium acetate (B1210297) can promote the desired direct arylation while inhibiting the competing amination reaction (C-N coupling). researchgate.net

Table 2: Example of Direct Arylation on a Related Aminothiophene

| Reactant | Aryl Halide | Yield of Arylated Product | Reference |

|---|---|---|---|

| Methyl 3-amino-4-methylthiophene-2-carboxylate | 3-Iodoaniline | 69% | researchgate.net |

This type of selective C-H functionalization is a powerful tool for elaborating the thiophene core structure, providing access to complex molecules with potential applications in materials science and pharmaceuticals.

Palladium-Catalyzed Direct Arylation and Related Cross-Coupling Methodologies

The direct C-H arylation of thiophenes represents a powerful and atom-economical method for the construction of aryl-thiophene linkages, bypassing the need for pre-functionalized starting materials. nih.govnih.gov While direct arylation studies specifically on this compound are not extensively documented, significant insights can be drawn from research on its isomer, methyl 3-amino-4-methylthiophene-2-carboxylate. researchgate.netnih.gov

Research conducted by Derridj and colleagues has demonstrated the successful palladium-catalyzed direct arylation of free amino-substituted thiophene derivatives. nih.gov Their work reveals that the C5 position of methyl 3-amino-4-methylthiophene-2-carboxylate can be effectively arylated with a variety of aryl halides. A crucial aspect of this methodology is the choice of base; potassium acetate was found to be critical in promoting the desired C-H arylation while inhibiting competing amination reactions. nih.gov

The reactions typically employ a palladium(II) acetate catalyst in combination with a suitable solvent like N,N-dimethylformamide (DMF). The process has been shown to be tolerant of a range of functional groups on the aryl halide partner, including both electron-donating and electron-withdrawing substituents. researchgate.net For instance, the reaction of methyl 3-amino-4-methylthiophene-2-carboxylate with various para-substituted aryl bromides afforded the corresponding 5-aryl products in yields ranging from moderate to excellent. nih.gov

Table 1: Palladium-Catalyzed Direct C5-Arylation of Methyl 3-amino-4-methylthiophene-2-carboxylate with para-Substituted Aryl Bromides nih.gov

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 4-Bromobenzonitrile | 5-(4-cyanophenyl) derivative | 85 |

| 2 | 4-Bromobenzaldehyde | 5-(4-formylphenyl) derivative | 82 |

| 3 | Methyl 4-bromobenzoate | 5-(4-methoxycarbonylphenyl) derivative | 78 |

| 4 | 4-Bomonitrobenzene | 5-(4-nitrophenyl) derivative | 92 |

| 5 | 4-Bromoanisole | 5-(4-methoxyphenyl) derivative | 65 |

The reaction mechanism for such direct arylations is generally believed to proceed via a concerted metalation-deprotonation (CMD) pathway. nih.gov In this process, a palladium catalyst, activated by a carboxylate base, cleaves the C-H bond of the thiophene ring to form a palladacycle intermediate, which then undergoes reductive elimination to furnish the arylated product and regenerate the active palladium catalyst. nih.govresearchgate.net The electronic nature of the arylating agent can influence the reaction rate, with electron-withdrawing groups on the aryl halide often accelerating the process. researchgate.net

Given the structural similarity, it is highly probable that this compound would undergo palladium-catalyzed direct arylation at its vacant C2 or C5 positions under similar conditions. The free amine and ester functionalities are expected to be compatible with the reaction conditions, as demonstrated by the successful arylation of its isomer. nih.gov

Oxidation Reactions Targeting the Sulfur Atom

The oxidation of the sulfur atom in the thiophene ring of this compound to form the corresponding sulfoxide (B87167) or sulfone represents a key transformation for modifying the electronic properties and biological activity of the molecule. While specific studies on the oxidation of this particular compound are limited, general methods for the oxidation of thiophene derivatives can be applied.

The oxidation of thiophenes can be challenging due to the aromatic nature of the ring, which makes the sulfur lone pairs less available for reaction compared to aliphatic sulfides. nih.gov However, various reagents and catalytic systems have been developed for this purpose.

One effective method involves the use of hydrogen peroxide in the presence of a methyltrioxorhenium(VII) (MTO) catalyst. nih.gov This system is known to oxidize a range of thiophene derivatives to their corresponding sulfoxides and, with further oxidation, to sulfones. The reaction proceeds via the formation of highly reactive rhenium peroxides which act as the oxygen transfer agents. The rate of the initial oxidation to the sulfoxide is generally enhanced by electron-donating substituents on the thiophene ring, which would suggest that the amino group in this compound could facilitate this transformation. nih.gov

Other common oxidizing agents for converting sulfides to sulfoxides include meta-chloroperoxybenzoic acid (m-CPBA) and sodium periodate. Careful control of reaction conditions, such as temperature and stoichiometry of the oxidant, is crucial to achieve selective oxidation to the sulfoxide without significant formation of the sulfone. organic-chemistry.org For the complete oxidation to the sulfone, stronger oxidizing conditions, such as an excess of hydrogen peroxide or other powerful oxidants, would be required. nih.govlibretexts.org

The resulting thiophene S-oxides and S,S-dioxides are valuable synthetic intermediates. The sulfoxide and sulfone functionalities act as strong electron-withdrawing groups, significantly altering the reactivity of the thiophene ring and enabling further synthetic manipulations. For example, they can participate as dienophiles in Diels-Alder reactions, providing access to complex polycyclic structures.

Table 2: General Oxidizing Agents for Thiophene Sulfur Oxidation

| Oxidizing Agent/System | Product | General Applicability |

| H₂O₂ / CH₃ReO₃ (MTO) | Sulfoxide or Sulfone | Effective for a range of substituted thiophenes. nih.gov |

| m-CPBA | Sulfoxide | Common and generally effective, requires careful control for selectivity. |

| Sodium Periodate (NaIO₄) | Sulfoxide | Mild and selective for sulfoxide formation. |

| Excess H₂O₂ | Sulfone | Drives the oxidation to the sulfone. libretexts.org |

The application of these general methods to this compound would likely yield the corresponding methyl 4-amino-1-oxido-thiophene-3-carboxylate and methyl 4-amino-1,1-dioxido-thiophene-3-carboxylate. The presence of the amine and ester groups would need to be considered, as they could potentially be sensitive to certain strong oxidizing conditions, necessitating careful selection of the oxidant and reaction parameters to ensure chemoselectivity.

Advanced Spectroscopic and Structural Characterization of Methyl 4 Aminothiophene 3 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone for determining the precise molecular structure of organic compounds in solution. Analysis of ¹H and ¹³C NMR spectra provides information on the chemical environment of individual atoms.

While specific spectral data for Methyl 4-aminothiophene-3-carboxylate is not extensively detailed in the provided search results, the analysis of a closely related derivative, Ethyl 2-amino-4-methylthiophene-3-carboxylate , offers significant insight into the expected spectral features. iucr.org

¹H NMR Analysis: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. For the ethyl derivative, the signals are clearly resolved. iucr.org

A singlet at 6.07 ppm is attributed to the two protons of the amine (NH₂) group.

The lone proton on the thiophene (B33073) ring appears as a singlet at 5.82 ppm.

The quartet at 4.29 ppm corresponds to the two methylene (B1212753) (-CH₂-) protons of the ethyl group, split by the adjacent methyl protons.

A singlet for the methyl group attached to the thiophene ring is observed at 2.28 ppm.

The terminal methyl (-CH₃) protons of the ethyl group appear as a triplet at 1.35 ppm. iucr.org

¹³C NMR Analysis: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

For Ethyl 2-amino-4-methylthiophene-3-carboxylate, the key carbon resonances are identified at:

Computational Chemistry and Theoretical Investigations of Methyl 4 Aminothiophene 3 Carboxylate

Quantum Chemical Investigations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))

Quantum chemical investigations are pivotal in elucidating the electronic structure and physicochemical properties of molecules like Methyl 4-aminothiophene-3-carboxylate. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational methods widely employed for this purpose. jchps.comnih.gov DFT calculations, often utilizing functionals like B3LYP (Becke, three-parameter, Lee–Yang–Parr), are used to determine ground-state properties, including molecular geometry, vibrational frequencies, and electronic distribution. nih.govmdpi.com These theoretical calculations provide a molecular-level understanding that complements experimental findings. For thiophene (B33073) derivatives, computational studies are crucial for predicting reactivity, stability, and potential applications in materials science and medicinal chemistry. nih.govmdpi.comwikipedia.org The selection of an appropriate basis set, such as 6-311++G(d,p) or def-2TZVP, is critical for achieving accuracy in these calculations, ensuring a flexible representation of the molecular orbitals. nih.govresearchgate.net

Molecular geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process is typically performed using DFT methods, such as B3LYP, with a suitable basis set. nih.gov The optimization calculates the bond lengths, bond angles, and dihedral angles that define the molecule's structure. For the related isomer, Methyl 3-aminothiophene-2-carboxylate, DFT calculations have shown that the thiophene ring and its substituents, the amino and carboxyl groups, are nearly coplanar. researchgate.net Similar planarity would be expected for this compound.

Following optimization, vibrational frequency calculations are performed to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. nih.gov These calculated frequencies correspond to the vibrational modes of the molecule, such as stretching, bending, and torsional motions. For thiophene derivatives, characteristic frequencies include C-H, N-H, C=O, and C-S stretching vibrations. Comparing these calculated spectra with experimental data allows for detailed structural assignment and validation of the computational model.

Table 1: Predicted Structural Parameters for Thiophene Derivatives from DFT Calculations (Note: Data is illustrative based on typical values for related thiophene structures.)

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| C-S | 1.71 – 1.85 | |

| C=C | 1.34 – 1.36 | |

| C-C | 1.43 – 1.45 | |

| C-N | 1.34 – 1.36 | |

| C=O | 1.21 – 1.23 | |

| C-S-C | 92 – 94 | |

| C-C-C | 111 – 115 |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, is indicative of the molecule's nucleophilic character, while the LUMO, an electron acceptor, relates to its electrophilic character. mdpi.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. jchps.comresearchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more reactive and less stable. researchgate.net For thiophene derivatives, the HOMO is typically characterized by π-electron density distributed across the thiophene ring and the amino group, while the LUMO is often localized on the π-system of the ring and the electron-withdrawing carboxylate group. mdpi.combohrium.com Analysis of the HOMO-LUMO gap for this compound provides insight into its charge transfer capabilities and electronic transitions. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies from DFT Calculations (Note: Values are examples and vary with the computational method.)

| Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -5.8 to -6.2 | Electron-donating ability (Nucleophilicity) |

| LUMO | -1.7 to -2.1 | Electron-accepting ability (Electrophilicity) |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, intramolecular and intermolecular bonding, and donor-acceptor interactions. mdpi.com It transforms the calculated wave function into localized orbitals that align with the familiar concepts of lone pairs, and bonding and anti-bonding orbitals. amercrystalassn.org For this compound, NBO analysis can quantify the delocalization of electron density, a phenomenon known as hyperconjugation. amercrystalassn.org

This analysis reveals key donor-acceptor interactions by examining the stabilization energy (E(2)) associated with the transfer of electron density from a filled (donor) NBO to an empty (acceptor) NBO. Significant interactions in this molecule would include the delocalization of the nitrogen lone pair (LP(N)) into the π* anti-bonding orbitals of the thiophene ring and the delocalization of π electrons from the ring into the π* anti-bonding orbital of the carbonyl group (C=O). These interactions are crucial for stabilizing the molecule and understanding the influence of the amino and carboxylate substituents on the electronic structure of the thiophene ring. mdpi.com

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying potential values.

Red regions indicate negative electrostatic potential, rich in electron density, and are characteristic of sites susceptible to electrophilic attack. For this compound, these regions are expected around the oxygen atoms of the carboxylate group and potentially the sulfur atom. researchgate.net

Blue regions represent positive electrostatic potential, which is electron-poor and indicative of sites for nucleophilic attack. These are typically found around the hydrogen atoms of the amino group and other acidic protons. researchgate.net

Green regions denote areas of neutral or near-zero potential.

The MEP surface provides a clear, intuitive picture of the molecule's charge landscape, highlighting the electron-rich amino group and the electron-withdrawing carboxylate group, thereby guiding the understanding of its intermolecular interaction patterns. wiley-vch.de

Fukui function analysis is a more quantitative method within DFT for identifying the most reactive sites in a molecule. mdpi.com It measures the change in electron density at a specific point in the molecule when an electron is added or removed. nih.gov The condensed Fukui functions (fk+, fk-, and fk0) pinpoint the propensity of each atomic site (k) for nucleophilic, electrophilic, and radical attack, respectively. mdpi.comnih.gov

A high value of fk+ indicates a site favorable for nucleophilic attack (where the molecule accepts an electron). In this compound, carbon atoms within the thiophene ring, particularly those influenced by the electron-withdrawing carboxylate group, are likely to be reactive towards nucleophiles. mdpi.com

A high value of fk- indicates a site favorable for electrophilic attack (where the molecule donates an electron). The nitrogen atom of the amino group and certain carbon atoms in the thiophene ring are expected to be the primary sites for electrophiles. mdpi.com

This analysis provides a precise, atom-specific index of reactivity that refines the qualitative predictions from MEP maps.

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a rigorous definition of chemical bonding and molecular structure based on the topology of the electron density (ρ(r)). researchgate.net Developed by Richard Bader, AIM partitions a molecule into atomic basins, allowing for the analysis of chemical bonds through the properties of ρ(r) at specific points.

The analysis focuses on critical points where the gradient of the electron density is zero. A Bond Critical Point (BCP) is found between two chemically bonded atoms, and the line of maximum electron density connecting them is the bond path . The properties at the BCP, such as the electron density (ρBCP) and its Laplacian (∇²ρBCP), characterize the nature of the interaction.

For this compound, AIM analysis would be used to:

Characterize Covalent Bonds: The C-S, C-C, C-N, and C=O bonds would be identified by bond paths and their corresponding BCPs. High ρBCP values and negative ∇²ρBCP values are characteristic of shared-shell (covalent) interactions.

Analyze Weak Interactions: AIM can identify and characterize weaker non-covalent interactions, such as potential intramolecular hydrogen bonds between the amino group's hydrogen and the carbonyl oxygen (N-H···O=C). These are typically characterized by low ρBCP values and positive ∇²ρBCP values, indicative of closed-shell interactions. researchgate.net

Molecular Dynamics (MD) Simulations for Ligand-Protein Interactions and Conformational Dynamics

Based on the available research, specific Molecular Dynamics (MD) simulation studies conducted directly on this compound to analyze its ligand-protein interactions and conformational dynamics have not been reported.

MD simulations are a computational method used to simulate the physical movements of atoms and molecules over time. In the context of drug discovery, this technique is invaluable for understanding how a ligand (a potential drug molecule) interacts with its protein target. It can reveal the stability of the ligand-protein complex, the conformational changes that may occur upon binding, and the key interactions that stabilize the bound state. While derivatives of this compound have been assessed using methods like molecular docking, detailed MD simulation data for the parent compound itself is not present in the surveyed literature. Such studies would be beneficial to fully characterize its dynamic behavior and interaction profiles with various biological targets.

Molecular Docking Studies for Predictive Binding Affinity and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In medicinal chemistry, this is crucial for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

While direct and extensive molecular docking studies focused solely on this compound are not detailed in the literature, its importance as a chemical building block is highlighted in studies where its derivatives are docked into various protein targets. For instance, this compound serves as the starting material for the synthesis of novel thienopyrrolizines, which have been evaluated as inhibitors of Cyclin-Dependent Kinases (CDK) and Glycogen Synthase Kinase-3 (GSK-3). researchgate.net In these studies, the synthesized derivatives, not the initial carboxylate, were the subjects of molecular docking simulations to understand their interaction with the kinase active sites.

Similarly, the compound is a precursor for creating fluorescent guanine (B1146940) analogs, like thGN. nih.gov These analogs have been part of docking experiments with enzymes such as human Guanine Deaminase (GDA) to investigate molecular recognition. nih.govresearchgate.net The docking simulations for these more complex derivatives were performed using software like the Molecular Operating Environment (MOE) and the GOLD program, employing specific scoring functions to rank potential binding poses. researchgate.netresearchgate.net

For example, in a study involving derivatives, docking simulations were performed using MOE 2020. The general methodology, which could be applied to the parent compound, involves:

Preparation of the Receptor: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

Ligand Placement: Ligands are placed in the active site using algorithms like the Triangle Matcher method.

Scoring and Refinement: An initial ranking of binding poses is performed using a scoring function (e.g., London dG), followed by refinement and rescoring with more advanced functions (e.g., GBVI/WSA dG) to estimate the binding free energy. nih.gov

These examples underscore the role of this compound as a key scaffold for ligands that are then computationally evaluated, although specific binding affinity data for the parent compound is not provided in these contexts.

Table 1: Example of Docking Simulation Parameters for Derivatives

| Parameter | Description | Example from Derivative Studies |

| Software | Program used for docking calculations | Molecular Operating Environment (MOE), GOLD researchgate.netresearchgate.net |

| Target Protein | The biological macromolecule of interest | Human Guanine Deaminase (PDB: 2UZ9), GSK-3β researchgate.netresearchgate.net |

| Placement Algorithm | Method used to generate ligand poses | Triangle Matcher nih.gov |

| Scoring Function | Function to estimate binding affinity | London dG, GBVI/WSA dG nih.gov |

| No. of Poses Generated | The number of binding modes evaluated | 30 nih.gov |

Energy Framework Analysis for Supramolecular Interactions

There are no specific Energy Framework Analysis studies reported in the searched literature for this compound.

Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interaction energies within a crystal lattice. It calculates the electrostatic, dispersion, and total interaction energies between pairs of molecules in the crystal, providing a visual representation of the crystal's stability and the nature of its packing. This analysis helps in understanding the dominant forces (e.g., hydrogen bonding, π-π stacking) that govern the supramolecular architecture. A prerequisite for this analysis is a solved crystal structure, which does not appear to be publicly available for this compound.

Hirshfeld Surface Analysis and Fingerprint Plots for Quantitative Assessment of Intermolecular Contacts

Specific Hirshfeld surface analysis and the generation of associated fingerprint plots for this compound are not found in the reviewed scientific literature.

Hirshfeld surface analysis is a method for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates the space of that molecule from the space of all other molecules. By mapping various properties onto this surface, such as the distance to the nearest atom inside or outside the surface, one can gain a detailed picture of the intermolecular contacts.

Applications of Methyl 4 Aminothiophene 3 Carboxylate As a Strategic Building Block in Complex Chemical Synthesis

Synthesis of Fused Heterocyclic Systems, including Thieno[3,2-d]pyrimidine (B1254671) Derivatives

The structure of methyl 4-aminothiophene-3-carboxylate is ideally suited for the construction of fused heterocyclic systems, particularly thieno[3,2-d]pyrimidines. This class of compounds is of significant interest due to its wide range of biological activities. researchgate.netresearchgate.net The synthesis typically involves the reaction of the aminothiophene core with various reagents to build the pyrimidine (B1678525) ring.

One common strategy involves reacting aminothiophene esters with reagents that can form the pyrimidine ring. For example, reacting 3-aminothiophene derivatives with chloroform (B151607) amidine hydrochloride can yield thieno[3,2-d]pyrimidine derivatives. researchgate.net Another approach is the cyclization of an intermediate, such as a 4-formamidothiophene-3-carboxamide, which can be formed from methyl 4-formamidothiophene-3-carboxylate, to yield the thienopyrimidine structure. researchgate.net These synthetic routes allow for the construction of the core thieno[3,2-d]pyrimidine skeleton, which can be further functionalized.

Recent research has focused on developing novel thieno[3,2-d]pyrimidine derivatives as potential therapeutic agents. For instance, a series of these compounds were synthesized and evaluated as antimicrobial agents targeting the DNA gyrase B subunit. researchgate.net The synthesis involved a multi-step process starting from a chlorothienopyrimidine, which itself is accessible from aminothiophene precursors. researchgate.net Similarly, other studies have reported the synthesis of thieno[3,2-d]pyrimidine derivatives through sequential aromatic nucleophilic substitution (SNAr) and Suzuki reactions, highlighting the scaffold's utility in creating potent enzyme inhibitors. nih.gov

| Starting Material | Reaction/Reagent | Product Type | Reference |

| 3-Aminothiophene derivative | Chloroform amidine hydrochloride | Thieno[3,2-d]pyrimidine | researchgate.net |

| Methyl 4-formamidothiophene-3-carboxylate | Methanolic sodium methoxide | Thienopyrimidine | researchgate.net |

| 6-Chlorothieno[3,2-d]pyrimidine | Phenylmethanamine, K₂CO₃ | N-benzylthieno[3,2-d]pyrimidin-2-amine | researchgate.net |

| Thieno[3,2-d]pyrimidine core | Secondary amines (SNAr), Aryl boronic acids (Suzuki) | Substituted thieno[3,2-d]pyrimidines | nih.gov |

Construction of Other Thiophene-Fused Rings (e.g., 1H-Thieno[3,4-d]pyrimidine-2,4-dione)

Beyond the thieno[3,2-d] isomer, this compound and its analogs are instrumental in constructing other thiophene-fused pyrimidines, such as those with [3,4-d] and [2,3-d] fusion. The specific isomer synthesized depends on the starting aminothiophene and the cyclization strategy. For instance, starting with a 3-aminothiophene-4-carboxylic ester, which is a constitutional isomer of the title compound, allows for the construction of the thieno[3,4-d]pyrimidine (B1628787) system. researchgate.net

The synthesis of 1H-thieno[2,3-d]pyrimidine-2,4-diones has been achieved by reacting 2-aminothiophene-3-carboxylates with urea, followed by cyclization. researchgate.netsigmaaldrich.com A similar strategy can be envisioned for the [3,4-d] isomers starting from the appropriate aminothiophene. The reaction of methyl 2-aminothiophene-3-carboxylate with 1,1'-carbonyldiimidazole (B1668759) (CDI) has also been shown to produce thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones. nih.gov These methods provide access to a variety of thiophene-fused pyrimidinediones, which are important scaffolds in medicinal chemistry.

Precursor for the Development of Analogues and Compound Libraries

The functional groups on this compound provide convenient handles for chemical modification, making it an excellent precursor for generating libraries of analogous compounds. By varying the reactants that engage with the amino and ester functionalities, a diverse set of derivatives can be synthesized and screened for biological activity.

For example, the synthesis of a library of thieno[3,2-d]pyrimidine derivatives was accomplished by treating a common intermediate with various secondary amines and then with a range of aryl and heteroaryl boronic acids via Suzuki coupling. nih.gov This modular approach allowed for the rapid generation of numerous analogs with different substituents at key positions. nih.gov Another example is the one-pot synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones from a thieno researchgate.netnih.govoxazine-dione intermediate, which itself is derived from an aminothiophene carboxylate. nih.gov This method allows for the introduction of two points of diversity in a single step, which is highly efficient for library creation. nih.gov The development of such libraries is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery. nih.gov

Role in the Synthesis of Diverse Pharmaceutical Intermediates

This compound and its isomers are key intermediates in the synthesis of various pharmaceutically active molecules. The thienopyrimidine core, readily accessible from these precursors, is a bioisostere of quinazolines and purine (B94841) nucleobases and is found in many compounds with therapeutic potential. researchgate.netnih.gov

Examples of Pharmaceutical Applications:

Anticancer Agents: Thieno[2,3-d]pyrimidin-4(3H)-ones synthesized from aminothiophene precursors have shown potent and selective inhibition of cancer cell growth, particularly against non-small cell lung cancer cell lines. nih.govnih.gov Specific derivatives have demonstrated the ability to induce apoptosis in cancer cells. nih.gov

Enzyme Inhibitors: Derivatives of thieno[3,2-d]pyrimidine have been identified as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in regulating purinergic signaling and are targets for various diseases. nih.gov

Antimicrobial Agents: Thieno[3,2-d]pyrimidine derivatives have been designed and synthesized as potential antimicrobial agents that target bacterial DNA gyrase, addressing the challenge of multidrug-resistant infections. researchgate.net

Local Anesthetics: A related compound, Methyl 3-Amino-4-methylthiophene-2-carboxylate, is a key intermediate in the manufacture of Articaine, a widely used dental local anesthetic that uniquely contains a thiophene (B33073) ring. ganeshremedies.com

| Intermediate/Scaffold | Therapeutic Area | Mechanism/Target | Reference |

| Thieno[2,3-d]pyrimidin-4(3H)-ones | Oncology | Cancer cell growth inhibition, apoptosis induction | nih.gov |

| Thieno[3,2-d]pyrimidine derivatives | Inflammation, Thrombosis | h-NTPDase inhibition | nih.gov |

| Thieno[3,2-d]pyrimidine derivatives | Infectious Disease | DNA gyrase inhibition | researchgate.net |

| Methyl 3-Amino-4-methylthiophene-2-carboxylate | Anesthetics | Intermediate for Articaine | ganeshremedies.com |

Utility in Agrochemical and Material Science Development

While the primary focus of research on this compound derivatives has been in the pharmaceutical sector, the structural motifs are also relevant to agrochemical and material science fields. The inherent biological activity of the thienopyrimidine scaffold suggests potential applications in the development of new pesticides or plant growth regulators. The diverse functionalization possible on the thiophene ring could be leveraged to fine-tune activity against specific agricultural pests or diseases.

In material science, heterocyclic compounds are often explored for their electronic and photophysical properties. Thiophene-based systems, in particular, are well-known components of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. The fused thienopyrimidine system, with its electron-rich and electron-deficient components, could be investigated for applications in organic electronics, although this remains a less explored area of research for derivatives of this compound. The ability to synthesize a wide range of derivatives is advantageous for tuning the material properties for specific applications. mdpi.com

Medicinal Chemistry and Biological Activity of Methyl 4 Aminothiophene 3 Carboxylate and Its Derivatives

Antimicrobial Research and Development

Derivatives of methyl 4-aminothiophene-3-carboxylate are a focal point in the quest for new antimicrobial agents, demonstrating activity against a range of pathogens including mycobacteria, bacteria, and fungi.

Anti-tuberculosis Agents (e.g., against Mycobacterium tuberculosis)

The global health threat posed by tuberculosis (TB), particularly the rise of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains of Mycobacterium tuberculosis (Mtb), necessitates the discovery of new therapeutic agents. Derivatives of 2-aminothiophene are recognized for their potent anti-TB properties.

In one study, a library of 42 2-aminothiophene compounds was synthesized and tested, revealing a derivative with remarkable potency against the Mtb H37Rv strain, showing a minimum inhibitory concentration (MIC) of 0.23 μM. nih.gov This compound also demonstrated impressive activity against Mtb strains resistant to common drugs like isoniazid (B1672263) and rifampicin, with MIC values ranging from 0.20 to 0.44 μM. nih.gov The mechanism of action for these compounds is suggested to be the inhibition of Pks13 or another enzyme within the mycolic acid biosynthetic pathway, which is crucial for the mycobacterial cell wall. nih.gov

Other research has focused on designing inhibitors for specific mycobacterial enzymes. Thiophene-arylamide derivatives have been developed as potent inhibitors of decaprenylphosphoryl-β-D-ribofuranose-2′-oxidase (DprE1), an essential enzyme for the synthesis of the mycobacterial cell wall component arabinogalactan. These small molecules are believed to impart their activity through the formation of a covalent bond with a cysteine residue (Cys387) in the active site of DprE1.

General Antibacterial Activity Profiling

Beyond their specific action against Mtb, thiophene (B33073) derivatives have shown broad-spectrum antibacterial activity. Research has demonstrated the efficacy of these compounds against both Gram-positive and Gram-negative bacteria.

A study on novel "armed" thiophene derivatives reported that one compound exhibited greater potency against Pseudomonas aeruginosa than the standard antibiotic gentamicin. researchgate.net The intrinsic resistance of P. aeruginosa, attributed to its lipopolysaccharide outer membrane, makes this finding particularly promising. researchgate.net Structure-activity relationship (SAR) studies of various thiophene-2-carboxamide derivatives indicated that 3-amino substituted compounds displayed higher antibacterial activity than the corresponding 3-hydroxy or 3-methyl derivatives. semanticscholar.org For instance, an amino thiophene-2-carboxamide derivative with a methoxy (B1213986) group showed excellent activity against P. aeruginosa, Staphylococcus aureus, and Bacillus subtilis. semanticscholar.org

Further investigations have focused on overcoming antibiotic resistance. Thiophene derivatives have been identified with significant activity against colistin-resistant Acinetobacter baumannii and Escherichia coli. benthamdirect.comambeed.com Time-kill curve assays confirmed that certain thiophene compounds had bactericidal effects against these resistant strains, with their mechanism potentially involving increased membrane permeabilization. benthamdirect.comambeed.com

Table 1: General Antibacterial Activity of Thiophene Derivatives

| Compound Type | Target Organism | Activity (MIC) / Finding | Reference |

|---|---|---|---|

| Thiophene Derivative 7 | Pseudomonas aeruginosa | More potent than gentamicin | researchgate.net |

| 3-Amino thiophene-2-carboxamide 7b | P. aeruginosa | 20 mm inhibition zone | semanticscholar.org |

| 3-Amino thiophene-2-carboxamide 7b | S. aureus | 20 mm inhibition zone | semanticscholar.org |

| 3-Amino thiophene-2-carboxamide 7b | B. subtilis | 19 mm inhibition zone | semanticscholar.org |

| Thiophene Derivative 4 | Colistin-Resistant A. baumannii | MIC: 16 mg/L | researchgate.net |

Antifungal Efficacy Studies

The antifungal potential of thiophene derivatives has also been explored. A series of 2-[(substituted-benzylidene)-amino]-4,5-cycloalkyl-thiophene-3-carbonitrile derivatives were synthesized and evaluated for their in vitro antifungal activity against various clinical isolates of Candida and Cryptococcus.

The study revealed that several of these compounds exhibited fungicidal activity. A preliminary SAR analysis indicated that the presence of a cycloalkyl ring attached to the thiophene moiety was important for antifungal efficacy, with cyclohexyl-containing compounds showing the best results. mdpi.com Notably, the Cryptococcus strains were found to be more sensitive to these derivatives than the Candida species. One particular cyclohexyl derivative was the most active, with minimum fungicidal concentration (MFC) values ranging from 100-800 μg/mL, suggesting that thiophene derivatives are interesting candidates for further development as antifungal drugs. mdpi.com

Anticancer and Antitumor Potential Investigations

Thiophene derivatives have emerged as a significant class of compounds in anticancer research due to their ability to be functionalized to improve selectivity and potency against cancer-related targets. nih.gov

Several studies have focused on synthesizing thiophene carboxamide derivatives as biomimetics of Combretastatin A-4 (CA-4), a natural product known for its potent anticancer properties that target tubulin. google.comacs.orgresearchgate.net A series of phenyl-thiophene-carboxamide compounds showed significant antiproliferative effects against the Hep3B liver cancer cell line, with the most active compounds exhibiting IC50 values of 5.46 μM and 12.58 μM. google.comacs.orgnih.gov Molecular modeling suggested these compounds bind to the colchicine-binding site of tubulin, mirroring the action of CA-4. acs.orgresearchgate.net

Another study synthesized four thiophene carboxamide derivatives and tested them against A375 (melanoma), HT-29 (colon cancer), and MCF-7 (breast cancer) cell lines. nih.govgoogle.com One derivative, MB-D2, proved to be the most cytotoxic and was highly selective against A375 cancer cells, showing a cell viability of 38.93% at a concentration of 100 μM against MCF-7 cells. nih.gov Its mechanism of action was linked to the activation of caspases 3/7 and mitochondrial depolarization, key events in apoptosis (programmed cell death). nih.govgoogle.com

Table 2: Anticancer Activity of Thiophene Carboxamide Derivatives

| Compound Series | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Phenyl-thiophene-carboxamide (2b) | Hep3B (Liver Cancer) | 5.46 μM | google.comacs.org |

| Phenyl-thiophene-carboxamide (2e) | Hep3B (Liver Cancer) | 12.58 μM | google.comacs.org |

| Thiophene Carboxamide (MB-D2) | MCF-7 (Breast Cancer) | 38.93% viability at 100 μM | nih.gov |

| Thiophene Carboxamide (MB-D2) | A375 (Melanoma) | High selectivity and cytotoxicity | nih.govgoogle.com |

Antiviral Applications

The structural versatility of the thiophene scaffold has been exploited in the development of agents targeting a range of viruses, including HIV, Hepatitis C, and SARS-CoV-2.

HIV-1 Inhibition

Derivatives built from the thiophene scaffold have shown promise as inhibitors of key enzymes in the HIV-1 lifecycle. A series of novel amino acids-substituted thiophene[3,2-d]pyrimidine derivatives were designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net The most active compound from this series demonstrated excellent potency against the wild-type HIV-1 strain and a panel of NNRTI-resistant strains, with EC50 values as low as 0.042 μM. researchgate.net All tested compounds in this series showed potent inhibitory activity against the wild-type HIV-1 reverse transcriptase enzyme, with IC50 values in the low micromolar range. researchgate.net

Another approach identified cycloheptathiophene-3-carboxamide derivatives as allosteric inhibitors of the HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) function. nih.gov Structural modifications of this initial scaffold led to the discovery of benzothienooxazinone derivatives as potent dual inhibitors of both the RNase H and the RNA-dependent DNA polymerase (RDDP) functions of reverse transcriptase, with IC50 values of 0.53 μM and 2.90 μM, respectively. nih.gov

Hepatitis C Virus (HCV) Inhibition

Thiophene-2-carboxylic acid derivatives have been identified as selective non-nucleoside inhibitors of the HCV NS5B polymerase, which is essential for viral replication. These compounds bind to an allosteric site in the thumb domain of the enzyme. One such derivative, VX-222, showed potent antiviral activity against HCV genotypes 1a, 1b, and 2a in replicon assays, with EC50 values ranging from 4.6 to 22.3 nM, and subsequently advanced into clinical studies. Further optimization of a thiophene-2-carboxylic acid series led to the discovery of GS-9669, a clinical candidate that demonstrated improved potency and pharmacokinetic properties. researchgate.net

SARS-CoV-2 Inhibition

In the search for therapeutics against COVID-19, the main protease (Mpro or 3CLpro) of SARS-CoV-2 has been a major target. Thiophene-fused γ-lactams have been reported as reversible covalent inhibitors of Mpro. mdpi.com These compounds moderately inhibited the isolated recombinant SARS-CoV-2 Mpro with IC50 values around 8.4-8.5 μM. mdpi.com The mechanism involves the γ-lactam ring reacting with the catalytic cysteine residue (Cys145) in the enzyme's active site. mdpi.com Other research has explored usnic-acid-based thiazolo-thiophenes, with derivatives containing unsubstituted or methyl-substituted thiophene moieties showing moderate activity against the main protease.

Modulation of Enzyme Activity

The ability of thiophene derivatives to interact with specific enzyme active sites has led to their development as modulators of various kinases and synthetases involved in critical cellular pathways.

Phosphatidylinositol 3-kinase (PI3Kα) Inhibition

The PI3K/Akt/mTOR signaling pathway is frequently deregulated in cancer, making its components attractive therapeutic targets. Novel thienopyrimidine derivatives synthesized from methyl 2-aminothiophene-3-carboxylate have been developed as PI3Kα inhibitors. google.com In one study, the most promising compound showed an IC50 value of 9.47 μM against PI3Kα kinase. google.com Another series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives, also prepared from 2-aminothiophene precursors, were evaluated for their inhibitory activity against PI3K isoforms. nih.gov Compounds with a 3-hydroxyphenyl substitution showed good enzymatic inhibition of PI3Kβ (up to 72%) and PI3Kγ (up to 84%). nih.gov

PAK4 Activase Inhibition

The p21-activated kinase 4 (PAK4) is a critical enzyme for cancer progression. While numerous PAK4 inhibitors have been developed, including some that have entered clinical trials, a direct lineage from this compound to potent PAK4 inhibitors is not prominently featured in the reviewed literature. The most advanced inhibitors are often based on other scaffolds, such as 1H-indole.

DprE1 Inhibition

As mentioned in the anti-tuberculosis section (6.1.1), thiophene-arylamide derivatives have been successfully developed as potent inhibitors of the essential mycobacterial enzyme DprE1. These compounds act as noncovalent inhibitors that are crucial for the development of new anti-TB agents.

Tyrosyl-tRNA Synthetase Inhibition

Tyrosyl-tRNA synthetase (TyrRS) is an essential enzyme in bacterial protein synthesis and a validated target for novel antibacterial agents. While various scaffolds have been explored as TyrRS inhibitors, research has also pointed toward the potential of thiophene derivatives. A molecular docking study examined the binding affinities of various thiophene derivatives on the S. aureus TyrRS protein. The results suggested that these compounds could effectively bind within the enzyme's active site, highlighting their potential as therapeutic antimicrobial agents that warrant further investigation.

Antithrombotic Activity Research

The thiophene core is a structural motif found in various medicinally active compounds, including those with antithrombotic properties. A notable example is Rivaroxaban, a marketed antithrombotic agent, which is a thiophene-2-carboxamide derivative. nih.gov This establishes the thiophene carboxamide scaffold as a viable starting point for the development of agents that target thrombosis. Research into derivatives of the core this compound structure explores its potential in this area, building on the known activities of related thiophene compounds.

Analgesic and Antinociceptive Effects

Derivatives of aminothiophene carboxylic acids have demonstrated significant potential as analgesic and antinociceptive agents in various preclinical studies.

Research into a series of 2-[(1,4-dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid derivatives revealed potent analgesic effects. nih.govmdpi.com When tested in mice using the "hot plate" method, these compounds exhibited an analgesic effect that exceeded that of the reference drug, metamizole. nih.govmdpi.com

Another class of derivatives, 4-arylthiophene-3-carboxylic acids, was identified as novel inhibitors of the Anoctamin 1 (ANO1) channel, a calcium-activated chloride channel involved in nerve depolarization. nih.gov Inhibition of this channel is linked to analgesic activity. One specific derivative, compound 42 from the study, was found to have an IC₅₀ of 0.79 μmol/L for ANO1 inhibition and significantly attenuated pain in formalin-induced and chronic constriction injury models in rodents. nih.gov

Further studies on acetylenic thiophene derivatives have helped to elucidate the mechanisms behind their pain-reducing effects. The antinociceptive actions of compounds such as 1-(thiofen-2-il) pent-1yn-3-ol and 4-(thiofen-2-il)-2-metilbut-3-yn-2-ol were found to be mediated by opioidergic receptors, as their effects were blocked by the opioid antagonist naloxone (B1662785). This suggests an interaction with the endogenous opioid system to produce analgesia.

Table 1: Analgesic and Antinociceptive Activity of Selected Thiophene Derivatives

| Derivative Class | Target/Test Model | Key Finding | Reference |

| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid derivatives | "Hot plate" test (mice) | Possess analgesic effect exceeding the reference drug metamizole. | nih.govmdpi.com |

| 4-Arylthiophene-3-carboxylic acid derivatives | Anoctamin 1 (ANO1) Inhibition | Compound 42 showed significant analgesic activity (IC₅₀ = 0.79 μmol/L). | nih.gov |

| Acetylenic thiophene derivatives | Acetic acid-induced writhing | Antinociceptive effects are mediated by opioidergic receptors. |

Allosteric Modulation of Receptors (e.g., Adenosine (B11128) A1 Receptor)

A significant area of research for aminothiophene carboxylates is their activity as allosteric modulators, particularly as positive allosteric modulators (PAMs) of the adenosine A1 receptor (A1R). Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) site where the endogenous ligand, adenosine, binds. nih.gov This binding can "fine-tune" the receptor's response, enhancing the effect of the endogenous agonist without directly activating the receptor itself.

Derivatives described as 2-aminothiophene-3-carboxylates and carboxamides have been identified as potent allosteric enhancers for the A1R. nih.gov These PAMs have been shown to increase the binding affinity of agonists and decrease their rate of dissociation from the receptor. This enhancement of endogenous adenosine activity is linked to potential therapeutic benefits in analgesia, neuroprotection, and cardioprotection. The development of A1R PAMs is seen as a promising therapeutic strategy because it may avoid the over-stimulation and side effects associated with orthosteric agonists.

Molecular Mechanisms of Action and Target Identification

Elucidation of Specific Enzyme and Receptor Interactions

The biological activities of this compound derivatives are mediated through interactions with several specific enzymes and receptors.

Adenosine A1 Receptor (A1R): The most well-characterized interaction for this class of compounds is the positive allosteric modulation of the A1R. nih.gov These thiophene derivatives bind to an allosteric site, inducing a conformational change in the receptor that enhances the binding and efficacy of orthosteric agonists like adenosine. This mechanism is a key target for developing non-opioid analgesics.

Anoctamin 1 (ANO1): For certain 4-arylthiophene-3-carboxylic acid derivatives, the mechanism of analgesic action is the inhibition of the ANO1 calcium-activated chloride channel. nih.gov By blocking this ion channel, the compounds reduce nerve depolarization associated with pain signals. nih.gov

Opioidergic and Muscarinic Receptors: Studies on acetylenic thiophene derivatives indicate that their antinociceptive effects can be mediated through the opioidergic system. The prevention of their analgesic effect by naloxone points to a direct or indirect interaction with opioid receptors.

Comprehensive Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the aminothiophene scaffold. Research has revealed several key structural features that govern the biological activity of these derivatives.

For allosteric modulation of the A1R, the 2-amino-3-carboxylate/carboxamide thiophene core is fundamental. nih.gov Studies have shown that retaining an ester or carboxylic acid substituent at the 3-position is compatible with A1R allosteric enhancing activity.

In the development of analgesic ANO1 inhibitors, SAR studies on 4-arylthiophene-3-carboxylic acids demonstrated that the nature and position of substituents on the aryl ring are critical for inhibitory potency. nih.gov This systematic modification allowed for the identification of analogues with optimized activity. nih.gov

General SAR studies on thiophenes show that the nature and position of various substituents dictate the interaction with specific biological targets. For example, the presence of an electron-donating amino group can increase the antioxidant potential of the thiophene ring system. nih.gov

Influence of Structural Modifications on Biological Potency and Selectivity

Building upon SAR findings, specific structural modifications to the this compound scaffold have been shown to significantly impact biological potency and selectivity.

Modification of the Carboxylate Group: Converting the methyl ester at the 3-position to a carboxamide is a common strategy. This modification is present in many biologically active thiophenes, including A1R allosteric modulators and the antithrombotic agent Rivaroxaban. nih.gov

Substitution on the Thiophene Ring: Adding various alkyl or aryl groups to the thiophene ring is a primary method for tuning activity. For instance, the development of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives for analgesia involves fusing a cyclohexane (B81311) ring to the thiophene core, which significantly alters the molecule's shape and properties. nih.govmdpi.com

Heteroatom Variation: The replacement of the sulfur atom in the thiophene ring with selenium to create 2-aminoselenophene-3-carboxylates was also found to produce allosteric enhancers of A1 receptors, demonstrating that modification of the core heterocycle itself is a valid strategy for modulating biological activity. nih.gov

These modifications allow medicinal chemists to fine-tune the pharmacological profile of the lead compound, enhancing its potency against a desired target while potentially reducing off-target effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-aminothiophene-3-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl cyanoacetate with elemental sulfur and amines in ethanol, adapted from methods used for ethyl 4-aminothiophene-3-carboxylate . Key parameters include:

- Temperature : Maintain 60–80°C to balance reaction rate and byproduct formation.

- Catalyst : Use diethylamine or morpholine to facilitate ring closure.

- Solvent : Absolute ethanol ensures solubility and minimizes side reactions.

- Workup : Acidification with HCl precipitates the product, followed by recrystallization for purity.

Advanced optimization may involve Design of Experiments (DoE) to assess interactions between variables (e.g., temperature vs. catalyst loading).

Q. How is this compound characterized structurally?

- Methodological Answer :

- X-ray crystallography : Resolve the thiophene ring geometry and substituent positions using SHELX programs for refinement .

- NMR spectroscopy : H NMR shows characteristic signals:

- Amino proton : δ 5.8–6.2 ppm (broad singlet, exchangeable).

- Methoxy group : δ 3.7–3.9 ppm (singlet).

- Mass spectrometry : Confirm molecular ion peak at m/z 173 [M+H].

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Classified as hazardous due to skin/eye irritation (OSHA standards) . Mitigation strategies include:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation.

- Spill management : Neutralize with sodium bicarbonate and adsorb with inert material.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., amino group as nucleophile, carboxylate as electrophile).

- Ring puckering analysis : Use Cremer-Pople coordinates to assess conformational flexibility and steric hindrance in the thiophene ring .

- Solvent effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) to model transition states.

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer :

- Validation tools : Employ Mercury CSD’s packing similarity module to compare intermolecular interactions and detect polymorphs .

- Twinning analysis : Use SHELXL to refine data from twinned crystals, adjusting HKLF 5 instructions for overlapping reflections .

- Disorder modeling : Apply split-atom refinement for ambiguous electron density regions (e.g., rotating methoxy groups).

Q. How does this compound serve as a pharmacophore in drug discovery?

- Methodological Answer :

- Bioisosteric replacement : The thiophene ring mimics benzene in target binding while improving solubility (logP ~1.2 vs. benzene’s ~2.0).

- Derivatization :

| Position | Modification | Biological Impact |

|---|---|---|

| 4-amino | Acylation | Enhances kinase inhibition |

| 3-carboxylate | Ester hydrolysis | Increases polarity for CNS penetration |

- SAR studies : Use in vitro assays (e.g., enzyme inhibition) to correlate substituent effects with activity.

Q. What spectroscopic techniques quantify degradation products of this compound under stress conditions?

- Methodological Answer :

- HPLC-MS : Monitor hydrolysis (e.g., ester → carboxylic acid) using a C18 column (mobile phase: 0.1% formic acid/acetonitrile).

- FT-IR : Track carbonyl peak shifts (1740 cm → 1680 cm) to confirm ester cleavage.

- Accelerated stability testing : Expose to 40°C/75% RH for 4 weeks and compare degradation profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.